4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole
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Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole is an organic compound that features a tetrahydropyran ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole typically involves the reaction of tetrahydropyran derivatives with imidazole under specific conditions. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with imidazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
- **(4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol
- **(Tetrahydro-2H-pyran-4-yl)methanamine
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(oxan-4-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C9H14N2O/c1-3-12-4-2-8(1)5-9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11) |
InChI Key |
QCLCXELMWYSOES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=CN=CN2 |
Origin of Product |
United States |
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